
Spectroscopic and Synthesis Insights into Ethyl-
piperidin-4-ylmethyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B059413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-
piperidin-4-ylmethyl-amine, a piperidine derivative of interest in medicinal chemistry and drug

discovery. This document outlines the available spectral data (Nuclear Magnetic Resonance,

Infrared Spectroscopy, and Mass Spectrometry) and provides a procedural framework for its

synthesis and characterization.

Core Spectroscopic Data
While a complete set of experimentally-derived spectra for Ethyl-piperidin-4-ylmethyl-amine
(CAS Number: 21168-71-8) is not readily available in publicly accessible databases, this guide

presents predicted data and typical spectral features based on the analysis of closely related

structures. This information serves as a valuable reference for the identification and

characterization of this compound.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. For Ethyl-piperidin-4-ylmethyl-amine (Molecular Formula:

C8H18N2), the predicted monoisotopic mass is 142.147 Da.[1] High-resolution mass

spectrometry should yield a molecular ion peak ([M+H]+) at approximately m/z 143.15428.[1]

Table 1: Predicted Mass Spectrometry Data for Ethyl-piperidin-4-ylmethyl-amine Adducts[1]
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Adduct Predicted m/z

[M+H]+ 143.15428

[M+Na]+ 165.13622

[M+NH4]+ 160.18082

[M+K]+ 181.11016

[M-H]- 141.13972

These values are predicted and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR: The proton NMR spectrum of Ethyl-piperidin-4-ylmethyl-amine is expected to show

characteristic signals for the ethyl group, the piperidine ring protons, the methylene bridge, and

the amine protons. The ethyl group will present as a triplet for the methyl protons and a quartet

for the methylene protons. The piperidine ring protons will likely appear as a series of complex

multiplets. The methylene protons of the aminomethyl group would likely be a doublet, and the

amine protons would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique

carbon atoms in the molecule. This would include two signals for the ethyl group, multiple

signals for the piperidine ring carbons, and a signal for the methylene carbon of the

aminomethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethyl-piperidin-4-ylmethyl-amine is expected to exhibit the following

characteristic absorption bands:

N-H stretch: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹,

corresponding to symmetric and asymmetric stretching vibrations.
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C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹

region.

N-H bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-N stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-

1250 cm⁻¹ region.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ethyl-piperidin-4-
ylmethyl-amine are not explicitly detailed in a single publicly available source. However, a

general synthetic approach can be inferred from standard organic chemistry procedures for the

N-alkylation of piperidines and the reduction of nitriles or amides.

General Synthesis Workflow
The synthesis of Ethyl-piperidin-4-ylmethyl-amine can be logically approached through a

multi-step process, as illustrated in the workflow diagram below. This typically involves the

formation of a suitable piperidine precursor followed by the introduction of the ethyl and

aminomethyl functionalities.
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General Synthesis Workflow for Ethyl-piperidin-4-ylmethyl-amine

Step 1: Precursor Synthesis

Step 2: Functional Group Transformation

4-Piperidinecarbonitrile

N-Ethylation

Ethyl Halide (e.g., Ethyl Bromide)

1-Ethyl-4-piperidinecarbonitrile

Intermediate Product

Reduction (e.g., with LiAlH4 or H2/Raney Ni)

Ethyl-piperidin-4-ylmethyl-amine

Click to download full resolution via product page

Caption: A general two-step synthesis approach.

Spectroscopic Analysis Workflow
Following the synthesis and purification of the target compound, a standard workflow for

spectroscopic analysis would be employed to confirm its identity and purity.
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Spectroscopic Analysis Workflow

Spectroscopic Techniques

Data Analysis and Confirmation

Purified Ethyl-piperidin-4-ylmethyl-amine

Mass Spectrometry (MS)

Molecular Weight & Fragmentation

NMR Spectroscopy (¹H & ¹³C)

Structural Elucidation

Infrared (IR) Spectroscopy

Functional Group Identification

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic analysis.

Logical Relationships in Drug Discovery
Ethyl-piperidin-4-ylmethyl-amine belongs to the piperidine class of compounds, which are

prevalent scaffolds in medicinal chemistry. The logical relationship of this compound in a drug

discovery context involves its synthesis, characterization, and subsequent biological

evaluation.
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Role in Drug Discovery Cascade

Compound Synthesis

Purification & Characterization
(NMR, MS, IR)

In Vitro Biological Screening
(e.g., Receptor Binding Assays)

Lead Compound Identification

Further Optimization

Click to download full resolution via product page

Caption: The typical cascade of activities in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b059413#spectroscopic-data-nmr-ir-ms-of-ethyl-
piperidin-4-ylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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